![molecular formula C15H18ClN B1419449 N-[1-(萘-2-基)乙基]环丙胺盐酸盐 CAS No. 1197803-63-6](/img/structure/B1419449.png)

N-[1-(萘-2-基)乙基]环丙胺盐酸盐

描述

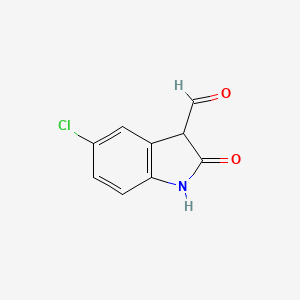

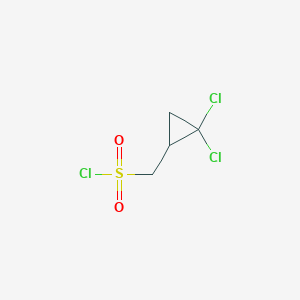

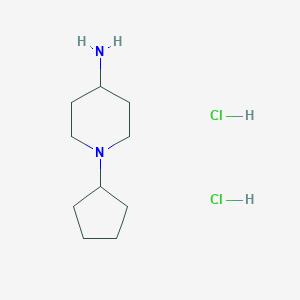

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1197803-63-6 . It has a molecular weight of 247.77 . The IUPAC name for this compound is N-[1-(2-naphthyl)ethyl]cyclopropanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .科学研究应用

Field

Chemistry, specifically the study of push-pull dyes .

Application

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is a naphthalene derivative that belongs to the family of D-π-A push-pull dyes . These compounds have interesting optical properties, such as solvatochromism .

Method

The synthesis of these compounds involves the annealing of the heterocyclic moiety to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .

Results

These compounds have the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s .

Use in Synthesis of Naphthalene-Based Molecules

Field

Chemistry, specifically the synthesis of naphthalene-based molecules .

Application

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used in the synthesis of naphthalene-based molecules .

Method

The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .

Results

The results of these analyses are not specified in the source .

Use in Quantitative Analysis of Nitrate and Nitrite

Field

Application

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is used in colorimetric quantitative analysis of nitrate and nitrite in water samples .

Method

Samples containing nitrite ions are first neutralized, then treated with dilute hydrochloric acid at 0-5 °C to obtain nitrous acid. An excess but fixed volume of sulfanilamide and “N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” solution is then added .

Results

The resulting azo dye compound produces a typical red color for positive results. The color intensity of the resulting solution is then measured with a colorimeter, and the concentration of nitrite ions is determined based on a calibration curve .

Use in Detection of Sulfonamide Levels in Blood

Field

Application

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used to detect sulfonamide levels in blood .

Method

The same principle used in the detection of nitrate and nitrite can be applied to detect sulfonamide levels in blood .

Results

The resulting azo dye compound produces a typical red color for positive results. The color intensity of the resulting solution is then measured with a colorimeter, and the concentration of sulfonamide is determined based on a calibration curve .

Use in Quantitative Analysis of Sulfonamides in Blood

Field

Application

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used to detect sulfonamide levels in blood .

Method

The same principle used in the detection of nitrate and nitrite can be applied to detect sulfonamide levels in blood .

Results

The resulting azo dye compound produces a typical red color for positive results. The color intensity of the resulting solution is then measured with a colorimeter, and the concentration of sulfonamide is determined based on a calibration curve .

Use in Synthesis of Naphthalene-Based Molecules

Field

Chemistry, specifically the synthesis of naphthalene-based molecules .

Application

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used in the synthesis of naphthalene-based molecules .

Method

The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .

Results

The results of these analyses are not specified in the source .

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

属性

IUPAC Name |

N-(1-naphthalen-2-ylethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMGPNAOTNGWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)

![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)